(4-Chlorophenyl)[3-(1-pyrrolidinyl)-5-(trifluoromethyl)-2-pyridinyl]methanone
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Overview
Description
(4-Chlorophenyl)[3-(1-pyrrolidinyl)-5-(trifluoromethyl)-2-pyridinyl]methanone is a complex organic compound that features a pyrrolidine ring, a trifluoromethyl group, and a chlorophenyl group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery .
Mechanism of Action
The compound also contains a trifluoromethyl group, which is often used in drug design to improve the metabolic stability and lipophilicity of a compound . The presence of a trifluoromethyl group can lead to the formation of four contiguous stereogenic centers, including two adjacent spiro quaternary stereocenters .
The compound’s pharmacokinetics, or how it is absorbed, distributed, metabolized, and excreted (ADME) in the body, would depend on various factors such as its chemical structure, formulation, route of administration, and individual patient characteristics. The compound’s bioavailability, or the extent to which it reaches the systemic circulation, would be influenced by these factors as well .
The compound’s action could be influenced by various environmental factors, such as pH, temperature, and the presence of other substances that could interact with the compound. These factors could affect the compound’s stability, solubility, and ability to reach its target sites in the body .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chlorophenyl)[3-(1-pyrrolidinyl)-5-(trifluoromethyl)-2-pyridinyl]methanone typically involves multi-step organic reactions. The chlorophenyl group is often introduced through electrophilic aromatic substitution reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and specific solvents can also enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
(4-Chlorophenyl)[3-(1-pyrrolidinyl)-5-(trifluoromethyl)-2-pyridinyl]methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
(4-Chlorophenyl)[3-(1-pyrrolidinyl)-5-(trifluoromethyl)-2-pyridinyl]methanone has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with various biological activities.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
(4-Chlorophenyl)(imidazo[1,2-a]pyrimidin-3-yl)methanone: Shares the chlorophenyl group but differs in the heterocyclic structure.
1-(4-Chlorophenyl)-1H-pyrazol-3-ol: Contains a chlorophenyl group and a pyrazole ring.
Uniqueness
(4-Chlorophenyl)[3-(1-pyrrolidinyl)-5-(trifluoromethyl)-2-pyridinyl]methanone is unique due to the presence of the trifluoromethyl group and the pyrrolidine ring, which contribute to its distinct chemical and biological properties .
Properties
IUPAC Name |
(4-chlorophenyl)-[3-pyrrolidin-1-yl-5-(trifluoromethyl)pyridin-2-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClF3N2O/c18-13-5-3-11(4-6-13)16(24)15-14(23-7-1-2-8-23)9-12(10-22-15)17(19,20)21/h3-6,9-10H,1-2,7-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXGAKJODBJVEOJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=C(N=CC(=C2)C(F)(F)F)C(=O)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClF3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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